molecular formula C4H2BrClN2O B1339600 4-Bromo-6-chloropyridazin-3(2H)-one CAS No. 933041-13-5

4-Bromo-6-chloropyridazin-3(2H)-one

Cat. No. B1339600
CAS RN: 933041-13-5
M. Wt: 209.43 g/mol
InChI Key: YUPQAGSTMGZXNO-UHFFFAOYSA-N
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Description

The compound "4-Bromo-6-chloropyridazin-3(2H)-one" is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their wide spectrum of biological activities and are considered versatile scaffolds in medicinal chemistry . The presence of bromo and chloro substituents on the pyridazinone ring can significantly affect the compound's reactivity and physical properties, making it a valuable intermediate for the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of related compounds involves treating specific phenoxy acetic acid with hydrazinylpyridazine, followed by the addition of various reagents and catalysts to achieve the desired pyridazinone derivative . Another example includes the synthesis of 4-bromo-6-chloro-3-phenylpyridazine through a Suzuki cross-coupling reaction, which demonstrates the utility of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is often confirmed using X-ray diffraction techniques. For example, the crystal structure of a related compound, 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone, was determined by X-ray diffraction, revealing that the molecules are linked into dimers by hydrogen bonds . Density functional theory (DFT) calculations are also used to analyze the molecular structure and confirm the harmony between theoretical and experimental values .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including halogenation, arylation, and condensation, to yield a wide range of pharmacologically active compounds. The regioselective arylation at position 4 of the pyridazinone ring is a key reaction that allows access to a series of useful derivatives . Halogenation reactions can also be performed to introduce bromo or chloro substituents at specific positions on the pyridazinone ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and packing of molecules, which can affect the compound's solubility and stability . The electronic properties, such as the HOMO-LUMO energy gap and global reactivity descriptors, are determined through DFT calculations and are crucial for understanding the compound's reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 4-Bromo-6-chloropyridazin-3(2H)-one has been utilized in the efficient and regioselective arylation process using a Suzuki cross-coupling reaction, facilitating access to a broad range of pharmacologically relevant pyridazine derivatives. This demonstrates the compound's utility in forming chloropyridazines, which act as a masking group for the carbonyl moiety in cross-coupling reactions (Sotelo & Raviña, 2002).

Applications in Organic Chemistry

  • In organic chemistry, the reaction of 2-aryl-5-hydroxy-3(2H)-pyridazinones with bromine and sulfuryl chloride produces 4-bromo and chloro compounds, respectively. This process exemplifies the compound's flexibility in halogenation reactions, leading to the formation of various derivatives with potential pharmaceutical applications (Schober & Kappe, 1990).

Molecular Interaction Studies

  • The compound has been subject to investigation in molecular interaction studies, notably in steady-state absorption and fluorescence studies. These researches estimate the ground and excited state dipole moments of newly synthesized pyridazin-3(2H)-one derivatives, providing insights into their electronic and photophysical properties (Desai et al., 2016).

Synthesis of Diverse Derivatives

  • Research has shown the compound's use in the synthesis of various derivatives, such as in the preparation of 6-phenylpyridazinone compounds containing fluorine. This highlights the compound's versatility in producing structurally diverse molecules with potential applications in medicinal chemistry and drug discovery (Liang et al., 2013).

Utility in Structural Analysis

  • Structural analysis, density functional theory calculations, and Hirshfeld surface studies have been conducted on derivatives of 4-bromo-6-chloropyridazin-3(2H)-one. Such studies are crucial for understanding the molecular geometry and intermolecular interactions of these compounds, which is significant for their potential applications in various scientific fields (Sallam et al., 2021).

properties

IUPAC Name

5-bromo-3-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPQAGSTMGZXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468994
Record name 4-Bromo-6-chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloropyridazin-3(2H)-one

CAS RN

933041-13-5
Record name 4-Bromo-6-chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-chloro-2,3-dihydropyridazin-3-one
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Synthesis routes and methods I

Procedure details

To a cooled solution (0-5° C.) of sodium nitrite (5.96 g, 86 mmol, Lobachem) in sulfuric acid (90 mL, 57.6 mmol) was added 4-bromo-6-chloropyridazin-3-amine (12 g, 57.6 mmol, Preparation #26) in acetic acid (300 mL). The mixture was stirred for 1 hr at about 20° C. and water was added (450 mL). The reaction mixture stirred for another 5 h at RT. The reaction mixture was extracted with EtOAc (3×200 mL), dried over sodium sulphate and evaporated on rotovapor. The residue obtained was purified by silica gel column chromatography by eluting with 50% EtOAc in hexane to afford 4-bromo-6-chloropyridazin-3(2H)-one 10 g, (83%) as pale yellow solids; 1H NMR (400 MHz, DMSO) δ 13.527 (s, 1H), 8.203 (s, 1H). MS m/z: 208.8 (M−H)−,
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5.96 g
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90 mL
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12 g
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300 mL
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Synthesis routes and methods II

Procedure details

To a cooled solution (0-5° C.) of NaNO2 (2.4 equiv.) in H2SO4 conc. (23 equiv.) was added 4-bromo-6-chloropyridazin-3-amine (1.0 equiv.) in acetic acid (0.25 M). The reaction mixture was stirred at 0° C. for 30 min before warming to room temperature and stirring for 1 hour. Water was added and stirred at room temperature for a further 4 hours. The reaction mixture was then extracted with ethyl acetate, dried over MgSO4 and concentrated in vacuo to yield a brown oil. The oil was further purified by silica gel column chromatography eluting with 100% heptanes to 80% ethyl acetate/heptanes to yield 4-bromo-6-chloropyridazin-3(2H)-one as an off-white solid in 83% yield. LCMS (m/z) (M+H)=208.9/210.9, Rt=0.42 min. 1H NMR (400 MHz, ) δ ppm 8.08-8.32 (m, 1H) 13.25-13.71 (m, 1H).
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Synthesis routes and methods III

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 6-chloropyridazin-3(2H)-one (23, Bulletin of the Korean Chemical Society, 10(6) 614-17; 1989)) (4.00 g, 30.6 mmol), potassium bromide (10.9 g, 91.9 mmol), potassium acetate (4.51 g, 45.9 mmol) and water (36 mL). Bromine (14.6 g, 91.9 mmol) was added, and the reaction mixture was heated at reflux for 2 h. After this time, the reaction was cooled to room temperature and filtered. The filter cake was washed with a solution of sodium sulfite (7.66 g, 60.7 mmol) in water (400 mL) and again with water (300 mL). The collected solids were dried in a vacuum oven at 50° C. overnight to afford a 100% yield (6.40 g) of 24 as an off-white solid: mp 205-206° C.; 1H NMR (500 MHz, DMSO-d6) δ13.52 (br s, 1H), 8.19 (s, 1H); MS (ESI+) m/z 209.1 (M+H).
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4.51 g
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14.6 g
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7.66 g
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400 mL
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300 mL
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36 mL
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100%

Synthesis routes and methods IV

Procedure details

To a cooled solution (0-5° C.) of NaNO2 (1 g, 13.20 mmol) in conc. H2SO4 (15 mL) was added 4-Bromo-6-chloro-pyridazin-3-ylamine (2.3 g, 11 mmol) in 50 mL of acetic acid. Then the reaction mixture was stirred for 1 h at 20° C. followed by addition of water (75 mL) and stirring continued for 5 h at RT. The reaction mixture extracted with EtOAc, dried over Na2SO4, concentrated under reduced pressure and crude purified by silica gel (100-200 mesh) chromatography using EtOAc/Hexane (8:2) to afford 4-Bromo-6-chloro-2H-pyridazin-3-one (2.2 g, 95%) yellowish solid.
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2.3 g
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15 mL
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-6-chloropyridazin-3(2H)-one
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Reactant of Route 5
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Reactant of Route 6
4-Bromo-6-chloropyridazin-3(2H)-one

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